molecular formula C14H12N4OS B4734143 N-(4-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-(4-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B4734143
M. Wt: 284.34 g/mol
InChI Key: QHXKCFFZFIMFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic benefits. It is a selective inhibitor of the Janus kinase (JAK) family of enzymes, which play a crucial role in signaling pathways that regulate immune function and inflammation.

Mechanism of Action

CP-690,550 is a selective inhibitor of the N-(4-cyanophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide family of enzymes, which play a crucial role in signaling pathways that regulate immune function and inflammation. By inhibiting these enzymes, CP-690,550 reduces the production of cytokines, which are proteins that play a key role in inflammation and immune response. This leads to a reduction in inflammation and suppression of the immune system.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It reduces the production of cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). It also reduces the activation of T cells, which play a key role in the immune response. Additionally, CP-690,550 has been shown to reduce the production of antibodies, which are proteins that play a key role in the immune response.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments. It is a small molecule drug, which makes it relatively easy to synthesize and administer. It has also been extensively studied in preclinical and clinical trials, which means that there is a large body of data available on its safety and efficacy. However, there are also some limitations to using CP-690,550 in lab experiments. It is a potent immunosuppressant, which means that it can have significant effects on the immune system. This can make it difficult to interpret the results of experiments in which CP-690,550 is used.

Future Directions

There are several future directions for research on CP-690,550. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of interest is the use of CP-690,550 in combination with other drugs to improve its therapeutic benefits. Finally, there is a need for further research on the long-term safety and efficacy of CP-690,550, particularly in patients with chronic diseases.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic benefits in a variety of diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to be effective in reducing inflammation and suppressing the immune system, which makes it a promising candidate for the treatment of these diseases.

properties

IUPAC Name

N-(4-cyanophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-10-6-7-16-14(17-10)20-9-13(19)18-12-4-2-11(8-15)3-5-12/h2-7H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXKCFFZFIMFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.